Decanal

Description

Decanal is a saturated fatty aldehyde formally arising from reduction of the carboxy group of capric acid (decanoic acid). It has a role as an antifungal agent, a fragrance and a plant metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde.

This compound has been reported in Camellia sinensis, Gymnodinium nagasakiense, and other organisms with data available.

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is an organic compound with the chemical formula C9H19CHO. It is the simplest ten-carbon aldehyde. This compound occurs naturally and is used in fragrances and flavoring. This compound occurs in nature and is an important component in citrus along with octanal, citral, and sinensal. This compound is also an important component of buckwheat odour .

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

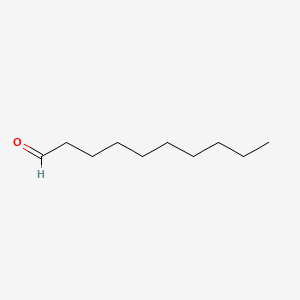

Structure

3D Structure

Properties

IUPAC Name |

decanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVZQYAVGTKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021553 | |

| Record name | Decanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Decaldehyde is a colorless to light yellow liquid with a pleasant odor. Floats on water. Freezing point is 64 °F. (USCG, 1999), Dry Powder, Liquid; Liquid, Colorless to light yellow liquid with an odor of citrus; [HSDB] Colorless liquid; [MSDSonline], Liquid, colourless to light yellow liquid/fatty, floral-orange odour on dilution | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Decanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Decanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

404 to 410 °F at 760 mmHg (USCG, 1999), 212 °C | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (USCG, 1999), 83 °C (181 °F) Closed cup | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water 0.00156 mg/L at 25 °C, Soluble in ethanol, ether, acetone; slightly soluble in carbon tetrachloride, Soluble in 80% alcohol, fixed oils, volatile oils, mineral oil; insoluble in glycerol, miscible with alcohol, fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 1 ml of 80% alcohol (in ethanol) | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.83 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.830 g/cu cm at 15 °C, 0.823-0.832 | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.1 [mmHg], 0.103 mm Hg at 25 °C/ from experimentally derived coefficients | |

| Record name | Decaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to light-yellow liquid | |

CAS No. |

112-31-2, 112-81-2 | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Z90Q7KQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64 °F (USCG, 1999), -3.9 °C, Liquid Molar Volume = 0.190278 cu m/kmol; IG Heat of Formation = -3.2589X10+8 J/kmol; Heat Fusion at Melting Point = 3.45X10+7 J/kmol, -5 °C | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Decanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanal (B1670006) (C₁₀H₂₀O), a saturated fatty aldehyde also known as caprinaldehyde or aldehyde C-10, is a naturally occurring organic compound found in various essential oils, most notably citrus peels.[1] Its distinct waxy, sweet, and citrus-like aroma has led to its widespread use in the fragrance and flavor industries.[2][3] Beyond its sensory characteristics, this compound exhibits significant biological activities, including antimicrobial properties, making it a molecule of interest for research in drug development and food preservation.[4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological signaling pathways.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [2][6] |

| Odor | Strong, waxy, fatty, with citrus notes | [3][6] |

| Density | 0.824 - 0.832 g/mL at 25°C | [2] |

| Boiling Point | 207-209 °C at 760 mmHg | [6][7] |

| Melting Point | -5 to 7 °C | [1][7] |

| Flash Point | 82 - 85 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.427 - 1.434 | [2][6] |

| Vapor Pressure | ~0.15 - 0.207 mmHg at 25°C | [2][6] |

| Vapor Density | >1 (Air = 1) | [2][6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble (43.52 mg/L at 25°C est.) | [2][6] |

| Ethanol | Soluble | [2][6] |

| Ether | Readily Soluble | [1] |

| Hexane | Readily Soluble | [1] |

| Chloroform | Sparingly Soluble | [6] |

| Acetonitrile | Slightly Soluble | [6] |

| Methanol | Slightly Soluble | [6] |

| Glycerin | Insoluble | [2] |

| Propylene Glycol | Soluble | [2] |

| Fixed Oils | Soluble | [2] |

Table 3: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks and Shifts | Reference |

| ¹H NMR (CDCl₃) | δ ~9.76 (t, 1H, -CHO), ~2.42 (td, 2H, -CH₂CHO), ~1.63 (m, 2H), ~1.27 (m, 12H), ~0.88 (t, 3H, -CH₃) | [8] |

| ¹³C NMR (CDCl₃) | δ ~202.8 (-CHO), ~43.9, ~31.9, ~29.4, ~29.3, ~29.2, ~24.2, ~22.7, ~22.1, ~14.1 | [9] |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z 156. Key fragments at m/z 41, 43, 44, 55, 57, 70, 82. | [10][11] |

| Infrared (IR) Spectroscopy | ~2925 cm⁻¹ (C-H stretch), ~2855 cm⁻¹ (C-H stretch), ~2715 cm⁻¹ (aldehyde C-H stretch), ~1730 cm⁻¹ (C=O stretch) | [4][10] |

Experimental Protocols

Accurate determination of this compound's properties is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Density

The density of this compound can be determined using a digital density meter according to ASTM D4052 or ASTM D7777 .[1][12][13]

-

Principle: An oscillating U-tube is filled with the liquid sample. The change in the oscillation frequency of the U-tube is directly related to the density of the liquid.[1]

-

Apparatus: A digital density meter equipped with a thermostatically controlled cell and an oscillating U-tube.

-

Procedure:

-

Calibrate the instrument with dry air and distilled water at the desired temperature (e.g., 25°C).

-

Inject a small, bubble-free aliquot of this compound into the U-tube.

-

Allow the temperature to equilibrate.

-

Record the stable density reading from the instrument.

-

-

Notes: Ensure the sample is free of air bubbles as they will significantly affect the accuracy of the measurement.[13]

Determination of Boiling Point

The boiling point of this compound can be determined using the OECD 103 guideline , which includes methods like ebulliometry, dynamic vapor pressure, and distillation.[5] A common laboratory method is the Thiele tube method .[14]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In the Thiele tube method, this is observed when a continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid and then ceases upon cooling.[14]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.

-

Procedure:

-

Attach a small test tube containing 1-2 mL of this compound and an inverted capillary tube to a thermometer.

-

Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. A rapid and continuous stream of bubbles will emerge as the liquid boils.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

-

Record the atmospheric pressure.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum will show a characteristic triplet for the aldehydic proton around 9.76 ppm. The protons on the carbon alpha to the carbonyl group will appear as a triplet of doublets around 2.42 ppm. The remaining methylene (B1212753) protons will be in the 1.2-1.7 ppm region, and the terminal methyl group will be a triplet around 0.88 ppm.[8]

-

¹³C NMR: The carbonyl carbon will have a chemical shift around 202.8 ppm. The other carbon signals will appear in the aliphatic region.[9]

-

-

Mass Spectrometry (MS):

-

Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

-

Fragmentation: The molecular ion peak is observed at m/z 156. Common fragmentation patterns for aldehydes include the loss of the alkyl chain and McLafferty rearrangement, leading to characteristic fragment ions.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Can be run neat as a thin film between salt plates (NaCl or KBr).

-

Key Absorptions: A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretching of the aldehyde. Two weaker bands around 2715 cm⁻¹ and 2815 cm⁻¹ are characteristic of the C-H stretching of the aldehyde group. Strong bands for aliphatic C-H stretching will be observed just below 3000 cm⁻¹.[10]

-

Biological Signaling Pathways and Mechanism of Action

This compound exhibits notable antifungal and antibacterial properties, primarily attributed to its ability to disrupt microbial cell membranes.

Antifungal and Antibacterial Mechanism

The primary mode of action of this compound against fungi and bacteria involves the disruption of the cell membrane's integrity.[1][5] This lipophilic molecule is thought to intercalate into the lipid bilayer, increasing its permeability. This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[1][5]

Caption: Generalized mechanism of this compound's antimicrobial action.

While the primary mechanism is membrane disruption, some studies suggest that this compound may also interfere with specific cellular processes. For instance, in bacteria, there is evidence that certain aldehydes can interfere with quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[10] In fungi, disruption of the cell membrane can secondarily affect the function of membrane-bound enzymes, such as those involved in cell wall synthesis and energy production.[6]

Caption: Potential secondary targets of this compound in bacteria and fungi.

Conclusion

This compound is a versatile molecule with well-characterized chemical and physical properties that are valuable to researchers in various fields. Its biological activity, particularly its antimicrobial effects, presents opportunities for the development of new therapeutic agents and preservatives. A thorough understanding of its properties, guided by standardized experimental protocols, is essential for harnessing its full potential in scientific and industrial applications. Further research into the specific molecular interactions of this compound within microbial signaling pathways will be crucial for the targeted design of novel antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Dectin-1/SYK Activation Induces Antimicrobial Peptide and Negative Regulator of NF-κB Signaling in Human Oral Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamaldehyde Acts as a Fungistat by Disrupting the Integrity of Fusarium oxysporum Fox-1 Cell Membranes [mdpi.com]

- 6. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Signal transduction pathways and cell-wall construction in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A glyoxal-specific aldehyde signaling axis in Pseudomonas aeruginosa that influences quorum sensing and infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity of Cinnamaldehyde on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Decanal molecular structure and formula

An In-depth Technical Guide to the Molecular Structure and Formula of Decanal (B1670006)

Introduction

This compound (C₁₀H₂₀O) is a saturated fatty aldehyde composed of a ten-carbon chain with a terminal aldehyde functional group.[1][2] Also known by synonyms such as caprinaldehyde, n-decyl aldehyde, and aldehyde C-10, it is a naturally occurring organic compound found in various essential oils, most notably citrus.[1][3][4] this compound is a colorless to light yellow liquid recognized for its characteristic sweet, citrus-like aroma.[4][5] This property makes it a valuable ingredient in the fragrance, flavor, and cosmetics industries.[5][6] Beyond its sensory applications, this compound serves as an intermediate in organic synthesis and has been investigated for its biological activities, including antifungal and antibacterial properties.[5][7] This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and biological significance.

Molecular Structure and Formula

This compound is an aliphatic aldehyde with the chemical formula C₁₀H₂₀O.[1] Its structure consists of a nine-carbon alkyl chain attached to a formyl group (–CHO). The IUPAC name for this compound is this compound.[1]

-

Chemical Formula : C₁₀H₂₀O[1]

-

IUPAC Name : this compound[1]

-

SMILES : CCCCCCCCCC=O[1]

-

InChI Key : KSMVZQYAVGTKIV-UHFFFAOYSA-N[1]

Below is a two-dimensional representation of the this compound molecular structure.

Physicochemical Properties

This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral.[3][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 156.27 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Density | 0.83 g/mL at 20 °C | [4][5] |

| Boiling Point | 207-209 °C | [4][5] |

| Melting Point | -5 to -4 °C | [5] |

| Water Solubility | 0.0077 g/L | [3] |

| Refractive Index | n20/D 1.426 - 1.430 | [5] |

| LogP (Octanol/Water) | 3.43 - 4.44 | [3] |

Experimental Protocols

Synthesis of this compound via Oxidation of 1-Decanol (B1670082)

A common and effective method for preparing this compound is the oxidation of its corresponding primary alcohol, 1-decanol.[6] The Collins reagent, a complex of chromium(VI) oxide with pyridine (B92270) in dichloromethane (B109758), is a suitable oxidizing agent for this conversion, minimizing over-oxidation to the carboxylic acid.

Materials:

-

1-Decanol

-

Chromium trioxide (CrO₃)

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

Silica gel

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

-

Reagent Preparation (Collins Reagent): In a flame-dried, two-liter, three-necked flask equipped with a mechanical stirrer and a condenser, add pyridine (94.9 g, 1.2 mol) to anhydrous dichloromethane (1.2 L). Carefully add chromium trioxide (60.0 g, 0.6 mol) to the stirred solution. The mixture should be stirred for approximately 30 minutes at room temperature to ensure the complete formation of the CrO₃-pyridine complex.

-

Oxidation: To the prepared Collins reagent, add a solution of 1-decanol (15.8 g, 0.1 mol) in a small amount of dichloromethane dropwise. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alcohol.

-

Work-up: Once the reaction is complete, the reaction mixture is decanted from the black, tarry residue. The residue is washed several times with diethyl ether. The combined organic solutions are then washed successively with 5% aqueous sodium hydroxide, 5% aqueous hydrochloric acid, 5% aqueous sodium bicarbonate, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Product Analysis

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the sample and confirm its molecular weight. The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight (156.27 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum of this compound will exhibit a characteristic signal for the aldehydic proton around 9.7 ppm, a triplet for the terminal methyl group protons, and multiplets for the methylene (B1212753) protons of the long alkyl chain.

Biological and Pharmacological Significance

This compound is a naturally occurring compound found in a variety of plants, including citrus fruits, coriander, and buckwheat.[2][3][4] It plays a significant role as a fragrance and flavoring agent in the food and cosmetic industries.[4] In addition to its sensory properties, this compound has demonstrated notable biological activities.

Research has shown that this compound possesses antifungal and antibacterial properties.[7][8] For instance, it has been shown to inhibit the mycelial growth and spore germination of fungi like Aspergillus flavus.[7] The proposed mechanism for its antifungal action involves the disruption of the cell wall and membrane integrity, leading to a decrease in total lipid content and inhibition of respiratory metabolism within the fungal cells.[7] Its antibacterial effects have been observed against pathogens such as Escherichia coli and Staphylococcus aureus.[8]

This compound is also a component of some insect pheromones and is studied in the context of crop protection.[8] In humans, this compound has been associated with several diseases and metabolic disorders, and it can be a potential biomarker for the consumption of certain foods.[3][9]

References

- 1. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Showing Compound this compound (FDB012768) - FooDB [foodb.ca]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0011623) [hmdb.ca]

Decanal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanal (B1670006), an organic compound with the chemical formula C₁₀H₂₀O, is a saturated fatty aldehyde that plays a significant role in various scientific and industrial fields.[1] Its distinct citrus-like aroma has led to its widespread use in the fragrance and flavor industries.[2][3] Beyond its sensory properties, this compound serves as a crucial intermediate in organic synthesis and exhibits notable biological activities, making it a compound of interest for researchers in chemistry, biology, and medicine. This guide provides an in-depth overview of this compound, covering its chemical identity, physicochemical properties, synthesis, analytical methods, and biological relevance.

Chemical Identity and Synonyms

The standardized nomenclature and identification numbers for this compound are essential for accurate scientific communication and data retrieval.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 112-31-2 |

| Molecular Formula | C₁₀H₂₀O |

| Synonyms | Caprinaldehyde, Decyl aldehyde, n-Decyl aldehyde, Aldehyde C-10[2][4][5] |

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental for its application in experimental and industrial settings.

| Property | Value | Source |

| Molar Mass | 156.27 g/mol | [2][6] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 0.83 g/mL at 20 °C | [1][2] |

| Boiling Point | 207-209 °C | [1][2] |

| Melting Point | -5 to -4 °C | [2][7] |

| Refractive Index | n20/D 1.426 - 1.430 | [2] |

| Water Solubility (Predicted) | 0.0077 g/L | [4] |

| logP (Predicted) | 3.43 - 4.44 | [4] |

Synthesis and Analysis

Synthesis of this compound

This compound can be synthesized through the oxidation of its corresponding alcohol, decanol (B1663958). A general laboratory procedure involves the use of an oxidizing agent to convert the primary alcohol to an aldehyde.

Experimental Protocol: Oxidation of Decanol to this compound

-

Reaction Setup: A solution of decanol in a suitable organic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Oxidizing Agent Addition: An oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system, is slowly added to the decanol solution while maintaining a controlled temperature, typically at 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is quenched, and the crude product is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by flash column chromatography on silica (B1680970) gel to yield the pure product.

Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

Experimental Protocol: GC Analysis of this compound

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile solvent, such as hexane (B92381) or ethyl acetate. For solid or semi-solid matrices, a solvent extraction may be necessary.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. The GC is fitted with a capillary column suitable for separating aldehydes (e.g., a non-polar or medium-polarity column).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.

-

Oven Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure the separation of all components.

-

Carrier Gas: An inert gas, typically helium or nitrogen, is used as the mobile phase at a constant flow rate.

-

Detector Temperature: The detector is maintained at a high temperature to prevent condensation of the eluting compounds.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for qualitative identification by comparing it to a standard. The area under the peak is proportional to the concentration of this compound in the sample and is used for quantitative analysis.

Biological Activity and Applications

This compound exhibits a range of biological activities and has found applications in various fields, including the food, fragrance, and pharmaceutical industries.

Antimicrobial and Antifungal Activity

This compound has demonstrated inhibitory and bactericidal effects against various microorganisms.[8][9] It can disrupt the integrity of bacterial cell membranes, leading to the leakage of essential intracellular components.[9] Furthermore, studies have shown that this compound can inhibit the mycelial growth and spore germination of certain fungi, such as Aspergillus flavus, by damaging the cell wall and membrane, reducing total lipid content, and inhibiting respiratory metabolism.[10]

Flavor and Fragrance

As a key component of citrus essential oils, this compound is widely used as a flavoring agent in the food industry and as a fragrance in cosmetics, perfumes, and other personal care products.[1][3]

Role in Drug Development and as a Biomarker

This compound serves as an important intermediate in the synthesis of other chemical compounds, including pharmaceuticals.[2] Its presence in biological systems has also been investigated, and it has been associated with certain diseases, suggesting its potential as a biomarker for the consumption of specific foods or for certain health conditions.[4][11]

Diagrams

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. altmeyers.org [altmeyers.org]

- 4. Showing Compound this compound (FDB012768) - FooDB [foodb.ca]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isolation and biological activities of this compound, linalool, valencene, and octanal from sweet orange oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0011623) [hmdb.ca]

Decanal in the Plant Kingdom: A Technical Guide to its Natural Sources, Occurrence, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanal (B1670006), a ten-carbon saturated fatty aldehyde, is a significant contributor to the aroma and flavor profiles of numerous plants and their essential oils. Its characteristic waxy, orange, and floral scent makes it a valuable compound in the fragrance and food industries. Beyond its sensory properties, this compound and other aliphatic aldehydes are gaining interest for their potential biological activities, including antimicrobial and signaling functions within plants and in plant-insect interactions. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound in the plant kingdom, details its biosynthetic pathway from fatty acid precursors, and furnishes detailed experimental protocols for its extraction and quantitative analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with plant-derived natural products.

Natural Sources and Occurrence of this compound in Plants

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in the essential oils of various species. Its presence has been documented in several plant families, with the Apiaceae (carrot family) and Rutaceae (citrus family) being particularly rich sources.

Major Plant Sources

This compound is a key aroma component in a variety of well-known plants:

-

Citrus Fruits: this compound is a characteristic component of the essential oils of many citrus species, contributing to their fresh, fruity aroma. It is found in sweet orange (Citrus sinensis), grapefruit (Citrus paradisi), lime (Citrus aurantifolia), and mandarin orange (Citrus reticulata).[1]

-

Coriander (Coriandrum sativum): The leaves (cilantro) and seeds of coriander are rich in this compound, which is a major contributor to its distinctive scent.[1]

-

Parsley (Petroselinum crispum): this compound is present in the leaves of parsley, adding to its fresh, green aroma.[1]

-

Buckwheat (Fagopyrum esculentum): this compound is an important component of buckwheat's characteristic odor.

-

Dill (Anethum graveolens): The essential oil of dill contains this compound.

-

Ginger (Zingiber officinale): this compound has been identified as a volatile component in ginger.[2][3][4]

-

Polygonum minus (Kesum): This aromatic plant contains significant amounts of this compound in its essential oil.[5][6][7]

-

Amomum subulatum (Black Cardamom): this compound is a constituent of the essential oil of black cardamom.[8]

Quantitative Occurrence of this compound

The concentration of this compound in plants can vary significantly depending on the species, cultivar, geographical location, part of the plant, and extraction method. The following tables summarize the reported quantitative data for this compound in various plant sources.

Table 1: Quantitative Occurrence of this compound in the Apiaceae Family

| Plant Species | Common Name | Plant Part | This compound Concentration (%) | Reference |

| Coriandrum sativum | Coriander | Leaf Essential Oil | 1.73 - 2.33 | [9] |

| Coriandrum sativum | Coriander | Fruit Essential Oil | 0.1 - 80 ppm | [2] |

| Anethum graveolens | Dill | Fruit Essential Oil | 154 ppm | [2] |

| Eryngium foetidum | Culantro | Whole Plant | 4 - 20 ppm | [2] |

| Petroselinum crispum | Parsley | Leaf | Present (not quantified) | [1] |

Table 2: Quantitative Occurrence of this compound in the Rutaceae Family (Citrus)

| Plant Species | Common Name | Plant Part | This compound Concentration (ppm) | Reference |

| Citrus sinensis | Sweet Orange | Fruit/Essential Oil | 60 | [2] |

| Citrus reticulata | Mandarin/Tangerine | Fruit | 90 | [2] |

| Citrus limon | Lemon | Essential Oil | 20 | [2] |

| Citrus aurantiifolia | Lime | Fruit | 10 | [2] |

| Citrus aurantium | Bitter Orange | Leaf | 1 | [2] |

| Citrus mitis | Calamondin | Fruit Juice | 0 - 1.1 | [2] |

Table 3: Quantitative Occurrence of this compound in Other Plant Families

| Plant Species | Common Name | Family | Plant Part | This compound Concentration | Reference |

| Polygonum minus | Kesum | Polygonaceae | Essential Oil | 18.27% - 24.36% | [5][6] |

| Zingiber officinale | Ginger | Zingiberaceae | Whole Plant | 100 ppm | [2] |

| Amomum subulatum | Black Cardamom | Zingiberaceae | Essential Oil | 6.67% | [8] |

| Nepeta racemosa | Catmint | Lamiaceae | Shoot | 0 - 9 ppm | [2] |

Biosynthesis of this compound in Plants

This compound, as a fatty aldehyde, is synthesized in plants through the well-established fatty acid synthesis (FAS) pathway. This process primarily occurs in the plastids and involves the sequential reduction of a C10 fatty acyl-CoA or acyl-ACP (Acyl Carrier Protein) derivative.

The general biosynthetic pathway is as follows:

-

De Novo Fatty Acid Synthesis: Acetyl-CoA is converted to long-chain fatty acids through the action of the fatty acid synthase complex.

-

Formation of Decanoyl-ACP: The C10 fatty acid, decanoic acid (capric acid), is esterified to an Acyl Carrier Protein (ACP) to form decanoyl-ACP.

-

Reduction to this compound: A fatty acyl-CoA/acyl-ACP reductase (FAR) enzyme catalyzes the reduction of the decanoyl-ACP to this compound. This is a crucial step in the formation of fatty aldehydes.[10][11][12][13]

-

Further Reduction or Oxidation: this compound can be further reduced to its corresponding alcohol, 1-decanol, by an alcohol dehydrogenase (ADH), or oxidized to decanoic acid by an aldehyde dehydrogenase (ALDH) .[14][15][16][17]

Regulation of this compound Biosynthesis

While a specific signaling pathway for this compound biosynthesis has not been fully elucidated, its production is intrinsically linked to the regulation of fatty acid metabolism. The biosynthesis of fatty acids and their derivatives is known to be influenced by various internal and external factors.

-

Developmental Regulation: The expression of genes involved in fatty acid synthesis and modification, including FAR genes, can be tissue-specific and dependent on the developmental stage of the plant.[11]

-

Hormonal Signaling: Plant hormones such as abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA) are known to play roles in regulating plant defense responses, which often involve the production of volatile compounds.[18][19] These signaling pathways can influence the expression of enzymes in the fatty acid biosynthesis pathway.

-

Abiotic Stress: Environmental stresses such as drought, salinity, and extreme temperatures can induce the production of volatile aldehydes in plants.[20][21][22] This is often mediated by the accumulation of reactive oxygen species (ROS), which can trigger lipid peroxidation and the enzymatic production of aldehydes as part of the plant's stress response.[23]

-

Sugar Signaling: Sugars not only provide the carbon backbone for fatty acid synthesis but also act as signaling molecules that can regulate the expression of key enzymes in the pathway.[24]

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of this compound from plant materials.

Extraction of this compound

The choice of extraction method depends on the nature of the plant material and the desired purity of the extract.

This method is suitable for the extraction of volatile compounds from fresh or dried plant material.

Protocol:

-

Sample Preparation: Coarsely chop or grind the plant material (e.g., 100 g of fresh leaves or 50 g of dried seeds) to increase the surface area.

-

Apparatus Setup: Place the prepared plant material in a round-bottom flask of a Clevenger-type apparatus. Add distilled water to cover the material.

-

Distillation: Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds.

-

Condensation: The steam and volatile compounds are condensed in a condenser.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separator where the oil, being less dense, will form a layer on top of the water.

-

Collection: Carefully collect the essential oil layer. Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed vial at 4°C in the dark.

This method is suitable for extracting a broader range of compounds, including semi-volatiles.

Protocol:

-

Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

-

Extraction:

-

Maceration: Soak a known amount of the powdered plant material (e.g., 50 g) in a suitable solvent (e.g., 250 mL of hexane (B92381) or ethanol) in a sealed container for 24-48 hours with occasional shaking.

-

Soxhlet Extraction: Place the powdered plant material in a thimble in a Soxhlet extractor and extract with a suitable solvent for several hours.[25]

-

-

Filtration: Filter the extract to remove solid plant material.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

-

Storage: Store the resulting crude extract in a sealed vial at 4°C.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable technique for the identification and quantification of volatile compounds like this compound.

Protocol:

-

Sample Preparation:

-

Dilute the essential oil or crude extract in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1% (v/v).

-

Add an internal standard (e.g., undecane (B72203) or a known concentration of a non-interfering compound) for accurate quantification.

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature to 250°C. Inject 1 µL of the prepared sample in split mode (e.g., split ratio 1:50).

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard and with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard and a calibration curve prepared with known concentrations of a this compound standard.

-

Conclusion

This compound is a widely occurring aliphatic aldehyde in the plant kingdom, contributing significantly to the characteristic aromas of many fruits, herbs, and spices. Its biosynthesis is intricately linked to the fatty acid synthesis pathway, with fatty acyl-CoA/acyl-ACP reductases playing a key enzymatic role. The production of this compound is likely regulated by a complex interplay of developmental cues, hormonal signaling, and environmental stress responses. The methodologies for its extraction and quantification are well-established, with hydrodistillation and solvent extraction followed by GC-MS analysis being the most common approaches. This technical guide provides a solid foundation for researchers and professionals interested in the study and application of this important plant-derived volatile compound. Further research into the specific enzymes and regulatory networks controlling this compound biosynthesis will provide deeper insights into plant secondary metabolism and may open up new avenues for its biotechnological production.

References

- 1. ecostore.com [ecostore.com]

- 2. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB012768) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0011623) [hmdb.ca]

- 5. pomics.com [pomics.com]

- 6. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) | MDPI [mdpi.com]

- 7. Volatile Profiling of Aromatic Traditional Medicinal Plant, Polygonum minus in Different Tissues and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Functional Characteristics of Aldehyde Dehydrogenase and Its Involvement in Aromatic Volatile Biosynthesis in Postharvest Banana Ripening | Semantic Scholar [semanticscholar.org]

- 10. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.flvc.org [journals.flvc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Aldehyde dehydrogenase (ALDH) superfamily in plants: gene nomenclature and comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fatty Acid– and Lipid-Mediated Signaling in Plant Defense | Annual Reviews [annualreviews.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | How climate change-related abiotic factors affect the production of industrial valuable compounds in Lamiaceae plant species: a review [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis [frontiersin.org]

- 25. benchchem.com [benchchem.com]

Decanal in Citrus Essential Oils: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the prevalence, analysis, and biological significance of decanal (B1670006), a key aromatic component in citrus essential oils.

Introduction

This compound, a saturated fatty aldehyde, is a significant contributor to the characteristic aroma of many citrus essential oils.[1] Beyond its sensory properties, this compound has garnered scientific interest for its potential biological activities, including antioxidant and antimicrobial effects.[2][3] This technical guide provides a comprehensive overview of this compound as a component of citrus essential oils, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative distribution of this compound across various citrus species, details the experimental protocols for its analysis, and explores its known biological mechanisms.

Data Presentation: Quantitative Analysis of this compound in Citrus Essential Oils

The concentration of this compound in citrus essential oils can vary depending on the citrus species, cultivar, geographical origin, and extraction method. The following table summarizes the quantitative data for this compound content in the essential oils of several common citrus fruits.

| Citrus Species | Common Name | This compound Content (%) | Reference(s) |

| Citrus sinensis | Sweet Orange | 0.2 - 1.4 | [2][4][5][6] |

| Citrus sinensis 'Valencia' | Valencia Orange | ~ Octanal content | [2] |

| Citrus paradisi | Grapefruit | 0.19 - 0.4 | [7][8] |

| Citrus limon | Lemon | Not specified | [9] |

| Citrus reticulata | Mandarin/Tangerine | 0.04 - 0.08 | [10][11] |

Experimental Protocols

Accurate quantification and characterization of this compound in citrus essential oils rely on precise analytical techniques. The following sections detail the methodologies for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Extraction of Essential Oils from Citrus Peels

Several methods are employed for the extraction of essential oils from citrus peels, with cold pressing and hydrodistillation being the most common.[12]

-

Cold Pressing (Expression): This mechanical method involves puncturing the oil glands in the fruit peel to release the essential oil.[7] It is often preferred as it avoids the use of heat, which can degrade thermolabile compounds.[7]

-

Hydrodistillation/Steam Distillation: In this process, citrus peels are exposed to boiling water or steam.[12] The steam carries the volatile essential oil components, which are then condensed and separated from the water.[7]

-

Soxhlet Extraction: This solvent-based method can also be used, employing solvents like hexane (B92381) or ethanol (B145695) to extract the essential oil from the peels.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of this compound

GC-MS is a powerful technique for separating and identifying volatile compounds in essential oils.[14]

1. Sample Preparation:

-

Dilute the citrus essential oil sample to a concentration of 1% (v/v) in a suitable solvent such as acetone (B3395972) or hexane.[10][13]

-

For quantitative analysis, prepare a series of calibration standards of pure this compound at known concentrations (e.g., ranging from the detection limit to the highest expected concentration in the samples).[2]

-

An internal standard (a compound not naturally present in the oil with similar chemical properties to this compound) should be added to both the samples and calibration standards at a constant concentration to improve accuracy and precision.[6]

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, with a typical split ratio of 60:1.[15]

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.8-1.0 mL/min).[10][15]

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[16]

-

Oven Temperature Program: An initial temperature of 60-70°C held for a few minutes, followed by a temperature ramp (e.g., 3-5 °C/min) to a final temperature of 240-280°C, which is then held for a few minutes.[16][17]

-

-

Mass Spectrometer (MS):

3. Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, comparing it to the pure standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.[4]

-

Calculate the concentration of this compound in the essential oil sample by using the peak area ratio from the sample and the equation of the calibration curve.[4]

High-Performance Liquid Chromatography (HPLC) for Aldehyde Analysis

HPLC can be used for the analysis of aldehydes, often after derivatization to enhance detection.

1. Sample Preparation (with DNPH Derivatization):

-

Aldehydes and ketones in the essential oil sample are reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives.[18]

-

The derivatized sample is then dissolved in a suitable solvent, such as acetonitrile (B52724).[14]

-

Prepare calibration standards of DNPH-derivatized this compound at known concentrations.[14]

2. HPLC Instrumentation and Parameters:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[18]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly employed. For example, an isocratic mobile phase of 65:35 acetonitrile:water.[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Column Temperature: 30 °C.[18]

-

Detection: UV detection at 360 nm.[18]

3. Data Analysis:

-

Identify the peak corresponding to the this compound-DNPH derivative based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve prepared from the standards.

Mandatory Visualization

Signaling Pathways and Logical Relationships

While direct evidence for this compound's interaction with specific mammalian signaling pathways such as MAPK, calcium, or NF-κB is currently limited in scientific literature, its antimicrobial mechanism of action has been investigated. This compound is believed to exert its antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[12]

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the extraction and analysis of this compound from citrus essential oils.

References

- 1. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Signaling in Vascular Cells and Cell-to-Cell Communications - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Manipulation of diacylglycerol and ERK-mediated signaling differentially controls CD8+ T cell responses during chronic viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Structural insights into regulation of nuclear receptors by ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Dietary influence on MAPK-signaling pathways and risk of colon and rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. web.mit.edu [web.mit.edu]

- 15. mdpi.com [mdpi.com]

- 16. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Nuclear Receptors with Marine Natural Products | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

Biological role of decanal as a plant metabolite

An In-depth Technical Guide on the Biological Role of Decanal (B1670006) as a Plant Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (C10H20O), a saturated fatty aldehyde, is a volatile organic compound (VOC) produced by numerous plant species. As a plant metabolite, it plays significant roles in various biological processes, acting as a key signaling molecule in defense, plant-insect interactions, and potentially allelopathy. This technical guide provides a comprehensive overview of the known biological functions of this compound in plants, summarizes available quantitative data, details key experimental protocols for its study, and illustrates relevant signaling pathways and workflows using Graphviz diagrams. The information presented is intended to serve as a foundational resource for researchers investigating plant secondary metabolism and professionals exploring natural compounds for applications in agriculture and drug development.

Introduction

This compound, also known as capraldehyde or aldehyde C-10, is a ten-carbon chain aldehyde that is a component of many natural fragrances, particularly those of citrus fruits.[1] It is a colorless to light yellow liquid with a characteristic fatty, citrus-like odor.[2] As a volatile compound, it is released by plants into the environment, where it mediates interactions with other organisms.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [2] |

| Molar Mass | 156.26 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Fatty, floral-orange | [2] |

| Boiling Point | 208-209 °C | |

| Water Solubility | Very low | [1] |

| LogP | 3.8 | [2] |

Occurrence in the Plant Kingdom

This compound is widely distributed throughout the plant kingdom. It is a significant component of the essential oils of many species, contributing to their characteristic aroma and biological activity. Notable plant sources include:

-

Citrus fruits: (e.g., oranges, limes)[1]

-

Orchids (Dendrobium spp.)[5]

-

Dragon Fruit (Hylocereus undatus)[6]

-

Buckwheat (Fagopyrum esculentum)

Biological Roles of this compound in Plants

This compound is a secondary metabolite that, while not essential for primary growth, performs crucial ecological functions.[7][8] Its roles are primarily mediated by its volatility and chemical reactivity.

Direct Defense Against Pathogens

One of the most well-documented roles of this compound is its function as a direct-defense antifungal agent.[2][4] Plants can increase their emission of this compound in response to pathogenic attack.